Calpain Inhibitor XI is classified as a protease inhibitor. Its development stems from the need to regulate calpain activity, which can become dysregulated in various pathological states. The compound is synthesized through organic chemistry techniques and is primarily utilized in research settings to study calpain's role in disease mechanisms and potential therapeutic interventions .
The synthesis of Calpain Inhibitor XI involves several steps that typically include:
Specific reaction conditions like temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For instance, reactions may be conducted under controlled temperatures to prevent decomposition or unwanted side reactions .
The molecular structure of Calpain Inhibitor XI can be described as follows:
The three-dimensional conformation of the molecule allows it to fit into the active site of calpain effectively, mimicking substrate interactions while preventing proteolytic activity .
Calpain Inhibitor XI primarily participates in reversible binding interactions with calpain's active site. The mechanism involves:
The efficiency of this inhibition can be quantified through enzymatic assays that measure calpain activity in the presence and absence of the inhibitor .
Calpain Inhibitor XI exerts its effects by:
Studies have demonstrated that targeted inhibition of calpain using Calpain Inhibitor XI can reduce pathological outcomes associated with diseases such as myocardial hypertrophy and traumatic brain injury .
Calpain Inhibitor XI exhibits several notable physical and chemical properties:
These properties are essential for determining optimal conditions for storage and application in biological experiments .
Calpain Inhibitor XI has several scientific applications, including:
Calpains constitute a family of calcium-dependent cysteine proteases that function as critical modulators of intracellular signaling pathways. Unlike degradative proteases, calpains perform limited, selective proteolysis of substrates to alter their activity, localization, or interactions, thereby acting as "molecular switches" in cellular processes [5] [6]. The ubiquitously expressed isoforms calpain-1 (μ-calpain) and calpain-2 (m-calpain) require micromolar and millimolar calcium concentrations for activation, respectively. Both are heterodimers comprising a large catalytic subunit (CAPN1 or CAPN2) and a small regulatory subunit (CAPNS1), which stabilizes the complex and modulates calcium sensitivity [2] [6].
Calpain activity governs essential physiological functions:
Under pathological conditions, dysregulated calcium influx—due to trauma, ischemia, or neurodegeneration—triggers aberrant calpain activation. This results in uncontrolled proteolysis of substrates, driving cellular injury:
Endogenous inhibition is primarily mediated by calpastatin, which binds stoichiometrically to calpains to block substrate access. Downregulation of calpastatin in neurological and oncological pathologies exacerbates calpain hyperactivity, creating a self-amplifying cycle of damage [6] [10].
Table 1: Key Calpain Isoforms and Their Pathophysiological Roles
Isoform | Calcium Sensitivity | Primary Functions | Pathological Associations |
---|---|---|---|
Calpain-1 (μ-calpain) | 2–80 μM | Synaptic plasticity, membrane repair | Ischemic stroke, traumatic brain injury |
Calpain-2 (m-calpain) | 0.2–0.8 mM | Cell migration, cell cycle progression | Glioblastoma, breast cancer metastasis |
Calpain-3 | Tissue-specific (skeletal muscle) | Sarcomere stability | Limb-girdle muscular dystrophy |
Calpain-9 | Tissue-specific (stomach) | Epithelial homeostasis | Gastric carcinoma |
Calpain overactivation is a convergent mechanism in diverse disease states, making it a compelling therapeutic target:
The therapeutic rationale extends beyond enzyme inhibition to rebalancing proteolytic equilibrium. Calpastatin gene delivery or pharmacological inhibitors mitigate substrate cleavage while preserving essential calpain functions—a critical distinction from broad-spectrum protease inhibition [6] [10].
Calpain Inhibitor XI (CaXI; (2S)-N-[(1S)-1-[(S)-Hydroxy(3-oxo-2-phenyl-1-cyclopropen-1-yl)methyl]-2-methylpropyl]-2-benzenesulfonylamino-4-methylpentanamide; CAS 145731-49-3) represents a synthetic, reversible covalent inhibitor designed for enhanced isoform selectivity and blood-brain barrier penetration [4]. Its pharmacological profile includes:
Table 2: Calpain Inhibitor XI: Key Biochemical and Pharmacological Parameters
Parameter | Value | Experimental Context |
---|---|---|
Molecular Weight | 504.62 g/mol | Calculated from C₂₆H₄₀N₄O₆ |
CAS Number | 145731-49-3 | Chemical registry |
Calpain-1 IC₅₀ | 21–57 nM | In vitro enzymatic assay |
Cathepsin B Inhibition | ~20% at 1 μM | SH-SY5Y cell lysates |
Blood-Brain Barrier Penetrance | Moderate | In silico prediction |
Primary Applications | Neurodegeneration, oncology research | Cell and animal models |
CaXI’s reversible binding mechanism offers advantages over classical calpain inhibitors:
Table 3: Mechanism of Action and Structural Features of Calpain Inhibitor XI
Feature | Description | Functional Implication |
---|---|---|
Electrophilic Warhead | Cyclopropenone group | Forms reversible covalent bond with catalytic Cys115 |
Peptide Backbone | Leu-Leu peptidomimetic | Enhances specificity for calpain substrate pocket |
Hydrophobic Moteties | Benzenesulfonylamino, methylpentanamide | Improves membrane permeability |
Reversibility | Kₒff ~10⁻³ s⁻¹ | Allows transient inhibition; reduces cytotoxicity |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: